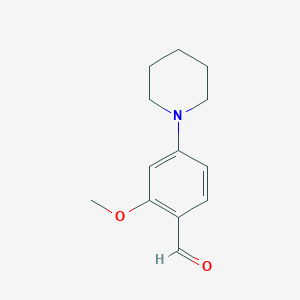

2-Methoxy-4-piperidin-1-yl-benzaldehyde

CAS No.: 876710-40-6

Cat. No.: VC2186006

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876710-40-6 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 2-methoxy-4-piperidin-1-ylbenzaldehyde |

| Standard InChI | InChI=1S/C13H17NO2/c1-16-13-9-12(6-5-11(13)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

| Standard InChI Key | UQLSSMROJICTRN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)N2CCCCC2)C=O |

| Canonical SMILES | COC1=C(C=CC(=C1)N2CCCCC2)C=O |

Introduction

Chemical Identity and Structural Properties

2-Methoxy-4-piperidin-1-yl-benzaldehyde is an aromatic aldehyde characterized by the presence of both a methoxy group and a piperidine moiety attached to a benzaldehyde scaffold. The compound is identified by CAS Number 876710-40-6 and possesses the molecular formula C₁₃H₁₇NO₂ . Its molecular weight is 219.28 g/mol, as determined through standard chemical analysis techniques .

Structural Characteristics

The molecular structure of 2-Methoxy-4-piperidin-1-yl-benzaldehyde features a benzene ring as its backbone, substituted with three key functional groups:

-

An aldehyde group (-CHO)

-

A methoxy group (-OCH₃) at the ortho position (position 2)

-

A piperidine ring attached via a nitrogen-carbon bond at the para position (position 4)

This structural arrangement creates a compound with unique spatial characteristics and reactivity patterns. The presence of both an electron-donating methoxy group and the piperidine moiety significantly influences the electronic distribution across the molecule, affecting its chemical behavior and biological interactions. The spatial arrangement indicates potential for intramolecular interactions which may influence its reactivity profile and biological activity in various applications.

Synthesis Methodologies

The synthesis of 2-Methoxy-4-piperidin-1-yl-benzaldehyde generally involves multi-step processes utilizing commercially available precursors, including piperidine and methoxy-substituted benzaldehydes.

Reaction Conditions

Optimization of reaction conditions is crucial for achieving high yields and purity. Typical conditions include:

-

Elevated temperatures (approximately 60-80°C)

-

Extended reaction times (several hours)

-

Appropriate solvent systems that facilitate nucleophilic substitution

-

Base catalysts to promote the reaction

These conditions ensure complete conversion of reactants to products while minimizing side reactions that could reduce yield and complicate purification.

Chemical Reactivity Profile

The reactivity of 2-Methoxy-4-piperidin-1-yl-benzaldehyde is primarily governed by its functional groups, each contributing unique reaction pathways.

Aldehyde Functionality

The aldehyde group represents a highly reactive center for numerous transformations:

-

Nucleophilic addition reactions with various reagents

-

Reductive amination processes

-

Condensation reactions (e.g., aldol condensation)

-

Oxidation to corresponding carboxylic acids

-

Reduction to alcohols

These reactions make the compound particularly valuable in synthesizing more complex molecular structures with potential biological activity.

Piperidine Moiety

The piperidine ring contributes to the molecule's basicity and creates opportunities for:

-

Alkylation reactions

-

Formation of quaternary ammonium salts

-

Coordination with metals

-

Hydrogen bonding interactions in biological systems

The nitrogen atom in the piperidine ring serves as a nucleophilic center, enabling further functionalization and expanding the compound's synthetic utility.

Methoxy Group Influence

The methoxy substituent affects both electronic properties and reactivity:

-

Electron-donating effects influence electrophilic aromatic substitution reactions

-

Potential site for demethylation reactions

-

Contribution to hydrogen bonding networks

The combined presence of these functional groups creates a chemically versatile building block for more complex molecular architectures.

Applications in Medicinal Chemistry

2-Methoxy-4-piperidin-1-yl-benzaldehyde has significant relevance in medicinal chemistry and drug development processes.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its structural features make it particularly useful for:

-

Developing compounds with central nervous system activity

-

Creating enzyme inhibitors

-

Synthesizing receptor ligands

-

Formulating compounds with anti-inflammatory properties

Mechanism of Action

The biological activity of compounds containing both aldehyde and piperidine functionalities often involves:

-

Interactions with specific molecular targets

-

Potential for covalent binding through the aldehyde group

-

Hydrogen bonding through the methoxy and piperidine groups

-

Versatile binding interactions with biological receptors

These interactions can lead to various biological effects, potentially making derivatives of this compound valuable in pharmaceutical research.

Analytical Characterization

Proper characterization of 2-Methoxy-4-piperidin-1-yl-benzaldehyde is essential for confirming its identity and purity in research and industrial applications.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment of such compounds. Typical HPLC conditions might include:

-

Reverse-phase C18 column

-

Mobile phase consisting of acetonitrile/water mixtures

-

UV detection at wavelengths appropriate for aromatic aldehydes (typically 254-280 nm)

For commercial applications, purity levels of at least 98% are typically required, as indicated by the specifications from chemical suppliers .

Structural Comparisons with Related Compounds

Understanding the structural and functional relationships between 2-Methoxy-4-piperidin-1-yl-benzaldehyde and similar compounds provides valuable insights into its potential applications and reactivity patterns.

Comparison with 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (CAS: 26815-04-3) differs from our target compound in several key aspects:

-

It contains an ethoxy linker between the benzene ring and the piperidine group

-

The aldehyde is in the para position relative to the ethoxy group

-

It lacks the methoxy substituent present in 2-Methoxy-4-piperidin-1-yl-benzaldehyde

These structural differences likely result in distinct reactivity patterns and potential biological activities .

Comparison with 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

This related compound (CAS: 883546-01-8) features:

-

A methoxy group at position 3 (meta) rather than position 2 (ortho)

-

An ethoxy linker between the benzene ring and the piperidine

-

A 4-methyl substituent on the piperidine ring

These modifications create a more complex structure with potentially different physicochemical properties and biological activities compared to 2-Methoxy-4-piperidin-1-yl-benzaldehyde .

Table 2: Structural Comparison of Related Piperidine-Containing Benzaldehydes

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |

|---|---|---|---|---|

| 2-Methoxy-4-piperidin-1-yl-benzaldehyde | C₁₃H₁₇NO₂ | 219.28 | Direct attachment of piperidine to benzene Methoxy at position 2 Aldehyde at position 1 | 876710-40-6 |

| 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | C₁₄H₁₉NO₂ | 233.31 | Ethoxy linker No methoxy group Para-substituted aldehyde | 26815-04-3 |

| 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde | C₁₆H₂₃NO₃ | 277.36 | Ethoxy linker Methoxy at position 3 4-methyl on piperidine | 883546-01-8 |

This comparative analysis highlights the structural diversity within this class of compounds and suggests potential for varied applications based on specific substitution patterns.

Research Applications and Future Directions

Current research involving 2-Methoxy-4-piperidin-1-yl-benzaldehyde and structurally related compounds points to several promising applications and future research directions.

Drug Development Applications

The compound's structural features make it particularly valuable in pharmaceutical research:

-

As building blocks for complex drug candidates

-

In the synthesis of compounds targeting specific biological pathways

-

As part of structure-activity relationship studies for optimizing drug candidates

Research on piperidine derivatives has shown potential in developing inhibitors for various enzymatic targets, suggesting similar applications for 2-Methoxy-4-piperidin-1-yl-benzaldehyde and its derivatives .

Synthetic Methodology Development

The reactivity profile of 2-Methoxy-4-piperidin-1-yl-benzaldehyde presents opportunities for developing new synthetic methodologies:

-

Novel functionalization strategies for the aldehyde group

-

Selective modifications of the piperidine ring

-

Coupling reactions utilizing the aromatic core

These methodological advances could expand the utility of this compound in organic synthesis and medicinal chemistry.

Future Research Directions

Promising areas for future investigation include:

-

Exploring biological activities of derivatives and analogs

-

Developing sustainable and scalable synthesis methods

-

Investigating potential applications in materials science

-

Computational studies to predict reactivity and biological interactions

Such research could further enhance the value of 2-Methoxy-4-piperidin-1-yl-benzaldehyde in both academic and industrial contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume